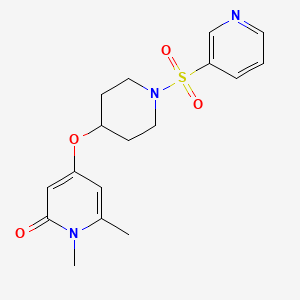
1,6-dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,6-Dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N2O4S, with a molecular weight of 368.5 g/mol. The structure features a pyridine ring substituted with a sulfonyl-piperidine moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and piperidine have shown activity against various bacterial strains. A study highlighted that halogen-substituted pyridine derivatives demonstrated broad-spectrum antibacterial effects, with some compounds outperforming conventional antibiotics like ciprofloxacin in terms of minimum inhibitory concentration (MIC) values .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer activities. For example, certain thiazole-bearing molecules displayed promising cytotoxic effects against cancer cell lines, suggesting that modifications in the pyridine structure can enhance its efficacy against tumors . The presence of electron-donating groups in the structure may play a role in increasing the compound's potency against cancer cells.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, leading to cell death.
- Interference with Cell Signaling : The sulfonamide group may interact with cellular signaling pathways, affecting cell proliferation and survival.
Case Studies and Experimental Data
Several studies have documented the biological activities of related compounds:
- Antibacterial Studies : A series of pyridine derivatives were tested against E. coli and Staphylococcus aureus, revealing that specific substitutions significantly enhanced antibacterial activity. The most effective compounds had MIC values below 50 μg/mL .
- Cytotoxicity Assays : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1,6-dimethyl-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-10-15(11-17(21)19(13)2)24-14-5-8-20(9-6-14)25(22,23)16-4-3-7-18-12-16/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYYRGLKHSQQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














